N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The process generally follows these steps:
- Construction of the benzene ring containing 1-2 diamino groups.
- Ring closure of the compound (o-phenylenediamine) to construct the imidazole ring.
- Extensive derivatization of the ring system if required .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and automated systems may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, cyanogen bromide in acetonitrile solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. Benzimidazoles are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-5-chloro-2-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-5-chloro-2-(2-methoxyethoxy)benzamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is unique due to its specific structural modifications, which may enhance its pharmacological properties compared to other benzimidazole derivatives. Its propoxybenzamide group can potentially improve its bioavailability and stability .
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H23N3O2/c1-3-14-29-19-12-10-17(11-13-19)24(28)27-22-15-18(9-8-16(22)2)23-25-20-6-4-5-7-21(20)26-23/h4-13,15H,3,14H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
RWOIJKCUXBGHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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